1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N6O2 and its molecular weight is 352.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Studies focus on the synthesis and reactions of cyclic oxalyl compounds leading to the development of pyrazole derivatives. These compounds undergo various chemical transformations to produce esters, amides, nitriles, and hydrazono derivatives, showcasing the versatility of pyrazole-based compounds in synthetic chemistry (A. Şener et al., 2002). The work includes the synthesis of pyrazolo[3,4-d]-pyridazinone and pyrazolo[3,4-d]pyridazine derivatives, highlighting the diversity of chemical structures accessible through the manipulation of pyrazole-based precursors.
Biological and Pharmacological Properties
Research also delves into the design and synthesis of derivatives aimed at exploring biological activities. Among these, novel arylpiperazines have been identified as alpha 1-adrenoceptor subtype-selective antagonists, suggesting potential utility in treating conditions related to adrenergic receptor activity. These findings underscore the importance of pyrazole and piperidine derivatives in developing new therapeutic agents (T. Elworthy et al., 1997).
Antimicrobial Activities
Compounds with pyrazine and pyridine moieties have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. This research signifies the potential of such derivatives in contributing to the development of new treatments for tuberculosis, highlighting the relevance of heterocyclic compounds in addressing global health challenges (M. Gezginci et al., 1998).
Molecular Docking and In Vitro Screening
Further studies involve the synthesis and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. Molecular docking screenings against specific target proteins have revealed moderate to good binding energies, suggesting the potential of these compounds in drug discovery. Additionally, these compounds have shown antimicrobial and antioxidant activities, emphasizing their utility in pharmaceutical research (E. M. Flefel et al., 2018).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c25-18(19-12-15-5-2-11-26-15)14-4-1-9-23(13-14)16-6-7-17(22-21-16)24-10-3-8-20-24/h2-3,5-8,10-11,14H,1,4,9,12-13H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYUAUNARHLWOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=CC=N3)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.